N-METHYL-N-[4-(4-PROPYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE
Overview
Description
N-METHYL-N-[4-(4-PROPYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[4-(4-PROPYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-propylbenzenesulfonyl chloride with 4-aminophenylacetamide in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Methylation: The resulting sulfonamide intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate. This reaction is typically conducted in an organic solvent like acetone at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-[4-(4-PROPYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring can yield nitro derivatives, while nucleophilic substitution can result in the formation of various sulfonamide derivatives.
Scientific Research Applications
N-METHYL-N-[4-(4-PROPYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its sulfonamide moiety, which is known for its antibacterial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including drug candidates and agrochemicals.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It is used in the development of new materials and chemicals for industrial applications.
Mechanism of Action
The mechanism of action of N-METHYL-N-[4-(4-PROPYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
- N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide
- N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide
Uniqueness
N-METHYL-N-[4-(4-PROPYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE is unique due to the presence of the propyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
IUPAC Name |
N-methyl-N-[4-[(4-propylphenyl)sulfonylamino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-5-15-6-12-18(13-7-15)24(22,23)19-16-8-10-17(11-9-16)20(3)14(2)21/h6-13,19H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKHFLZGZFNTJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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